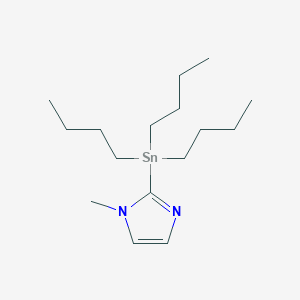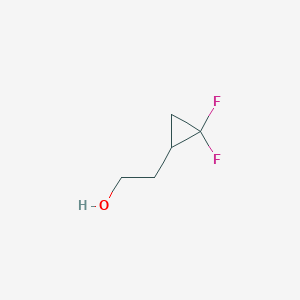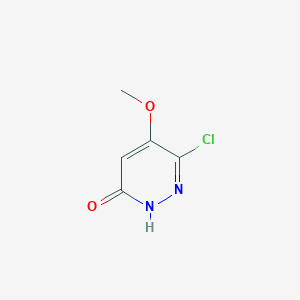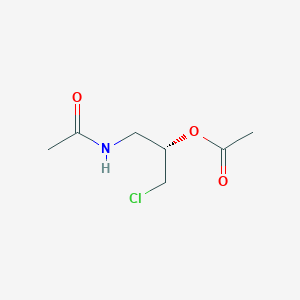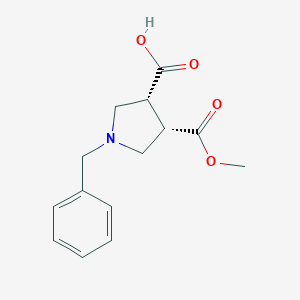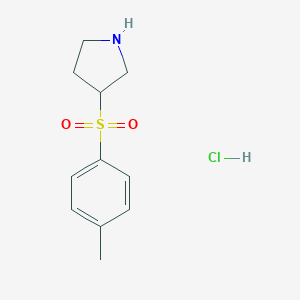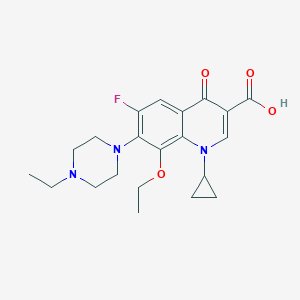
1-Chloro-4-fluoro-2-méthyl-5-nitrobenzène
Vue d'ensemble
Description
1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is an aromatic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzene, characterized by the presence of chloro, fluoro, methyl, and nitro substituents on the aromatic ring
Applications De Recherche Scientifique
1-Chloro-4-fluoro-2-methyl-5-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Industrial Production Methods: Industrial production of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene typically involves large-scale nitration and halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and alkylation.
Nucleophilic Aromatic Substitution: Displacement of halogen atoms by nucleophiles like amines or alkoxides.
Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Chlorine or fluorine gas, or their respective compounds.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C).
Major Products:
Amines: Reduction of the nitro group results in the formation of amines.
Substituted Benzene Derivatives: Various substituted benzene compounds depending on the nature of the nucleophile or electrophile used.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to biological effects. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
- 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene
- 2-Chloro-4-fluoro-5-nitrotoluene
- 4-Bromo-1-fluoro-2-nitrobenzene
Comparison: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is unique due to its specific combination of substituents, which can influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different physical properties, reactivity, and biological activity due to the presence of the methyl group and the specific positions of the chloro, fluoro, and nitro groups on the benzene ring.
Propriétés
IUPAC Name |
1-chloro-4-fluoro-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWZCTKTAOOLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438520 | |
| Record name | 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170098-88-1 | |
| Record name | 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q1: What is the role of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene in the synthesis of 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione?
A1: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene serves as a crucial intermediate in the multi-step synthesis of the target compound, 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione. The synthesis starts with the nitration of 1-chloro-4-fluoro-2-methylbenzene to yield 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene in high yield []. This nitro-substituted compound then undergoes a series of reactions, including amination, reduction, and cyclization, ultimately leading to the formation of the final product.
Q2: How is 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene synthesized?
A2: The paper describes a highly efficient synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene []. 1-chloro-4-fluoro-2-methylbenzene is reacted with concentrated sulfuric acid and a nitrating agent. This reaction results in the introduction of a nitro group (-NO2) at the 5th position of the benzene ring, leading to the formation of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene with a 94% yield [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




